molecular formula C4H7ClF3NO2 B2728494 3-Amino-4,4,4-trifluorobutyric acid hydrochloride CAS No. 91291-66-6

3-Amino-4,4,4-trifluorobutyric acid hydrochloride

Cat. No. B2728494
CAS RN: 91291-66-6
M. Wt: 193.55
InChI Key: MRMARVCQZOYQPI-UHFFFAOYSA-N
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Description

3-Amino-4,4,4-trifluorobutyric acid is a chemical compound with the CAS Number: 584-20-3. It has a molecular weight of 157.09 and its IUPAC name is 3-amino-4,4,4-trifluorobutanoic acid .


Molecular Structure Analysis

The molecular formula of 3-Amino-4,4,4-trifluorobutyric acid is C4H6F3NO2. The Inchi Code is 1S/C4H6F3NO2/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H,9,10) and the Inchi Key is XRXQOEWWPPJVII-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The boiling point of 3-Amino-4,4,4-trifluorobutyric acid is 238.3±40.0 C at 760 mmHg and its melting point is 180-182 C .

Scientific Research Applications

Fluorinated Amino Acids Synthesis

Stereoselective syntheses of valuable fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, have been achieved using 4,4,4-trifluoro-3-methylbutanoic acid. This process involves conversion to a chiral oxazoline, oxidative rearrangement, and face-selective hydrogenation, highlighting the utility of fluorinated precursors in synthesizing novel amino acids with potential applications in protein engineering and drug development (Pigza, Quach, & Molinski, 2009).

Bioactive Peptides from Nα-Trifluoroethyl Amino Acids

The novel synthesis of Nα-Trifluoroethyl amino acids, which behave similarly to conventionally N-protected amino acids, enables the preparation of unique, unnatural peptides with high yields and without racemization. This development opens avenues for creating peptides with enhanced antitumor activities, demonstrating the role of fluorinated amino acids in medicinal chemistry (DesmarteauDarryl & MontanariVittorio, 2000).

Protein Stability Enhancement

Fluorinated amino acids, such as (S)-2-amino-4,4,4-trifluorobutyric acid, have been shown to significantly stabilize helical proteins. This stabilization potential is crucial for applications in protein-based biotechnologies, where enhanced stability can lead to improved function and durability of protein-based products (Chiu, Suzuki, Gullickson, Ahmad, Kokona, Fairman, & Cheng, 2006).

Methane-Based Biosynthesis

Engineering strains of Methylosinus trichosporium OB3b for the biosynthesis of 4-Hydroxybutyrate from methane highlights an innovative application of amino acid derivatives in biotechnology. This approach leverages methane, a single carbon source, to produce valuable chemicals, demonstrating the intersection of microbiology, bioengineering, and chemical synthesis (Nguyen & Lee, 2021).

Fluorine in Protein Engineering

The study of the physicochemical properties of fluorinated amino acids, including their effects on geometry, charges, and hydrogen bonding abilities, is crucial for understanding how fluorination can be used to improve the properties of peptides and proteins. This research provides a foundation for exploiting the unique properties of fluorine in protein engineering, leading to the development of proteins with enhanced structural, biological, and pharmacological properties (Samsonov, Salwiczek, Anders, Koksch, & Pisabarro, 2009).

Safety And Hazards

The safety information available indicates that 3-Amino-4,4,4-trifluorobutyric acid is harmful. The hazard statements include H315, H319, H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-amino-4,4,4-trifluorobutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2.ClH/c5-4(6,7)2(8)1-3(9)10;/h2H,1,8H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMARVCQZOYQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4,4,4-trifluorobutyric acid hydrochloride

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